Cas no 920427-49-2 (ethyl 2-(4-benzoylbenzamido)-3-cyano-4H,5H,6H,7H-thieno2,3-cpyridine-6-carboxylate)

Ethyl 2-(4-benzoylbenzamido)-3-cyano-4H,5H,6H,7H-thieno2,3-cpyridine-6-carboxylate is a specialized organic compound with unique structural features. It exhibits high purity and stability, making it suitable for advanced chemical synthesis. The compound's unique heterocyclic structure contributes to its potential applications in pharmaceutical research and material science. Its specific functional groups facilitate efficient reactions, enhancing the synthesis of complex molecules.
ethyl 2-(4-benzoylbenzamido)-3-cyano-4H,5H,6H,7H-thieno2,3-cpyridine-6-carboxylate structure
920427-49-2 structure
Product Name:ethyl 2-(4-benzoylbenzamido)-3-cyano-4H,5H,6H,7H-thieno2,3-cpyridine-6-carboxylate
CAS No:920427-49-2
MF:C25H21N3O4S
MW:459.516944646835
CID:6111635
PubChem ID:3622284
Update Time:2025-11-01

ethyl 2-(4-benzoylbenzamido)-3-cyano-4H,5H,6H,7H-thieno2,3-cpyridine-6-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ethyl 2-(4-benzoylbenzamido)-3-cyano-4H,5H,6H,7H-thieno2,3-cpyridine-6-carboxylate
    • Thieno[2,3-c]pyridine-6(5H)-carboxylic acid, 2-[(4-benzoylbenzoyl)amino]-3-cyano-4,7-dihydro-, ethyl ester
    • ethyl 2-(4-benzoylbenzamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
    • AKOS024604440
    • F1298-0330
    • ethyl 2-[(4-benzoylbenzoyl)amino]-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
    • 920427-49-2
    • ethyl 2-(4-benzoylbenzamido)-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate
    • Inchi: 1S/C25H21N3O4S/c1-2-32-25(31)28-13-12-19-20(14-26)24(33-21(19)15-28)27-23(30)18-10-8-17(9-11-18)22(29)16-6-4-3-5-7-16/h3-11H,2,12-13,15H2,1H3,(H,27,30)
    • InChI Key: KIYAZUAMCHUANV-UHFFFAOYSA-N
    • SMILES: C1N(C(OCC)=O)CCC2C(C#N)=C(NC(=O)C3=CC=C(C(=O)C4=CC=CC=C4)C=C3)SC1=2

Computed Properties

  • Exact Mass: 459.12527733g/mol
  • Monoisotopic Mass: 459.12527733g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 6
  • Complexity: 782
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.5
  • Topological Polar Surface Area: 128Ų

Experimental Properties

  • Density: 1.39±0.1 g/cm3(Predicted)
  • Boiling Point: 611.5±55.0 °C(Predicted)
  • pka: 11.38±0.20(Predicted)

ethyl 2-(4-benzoylbenzamido)-3-cyano-4H,5H,6H,7H-thieno2,3-cpyridine-6-carboxylate Pricemore >>

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ethyl 2-(4-benzoylbenzamido)-3-cyano-4H,5H,6H,7H-thieno2,3-cpyridine-6-carboxylate Related Literature

Additional information on ethyl 2-(4-benzoylbenzamido)-3-cyano-4H,5H,6H,7H-thieno2,3-cpyridine-6-carboxylate

Professional Introduction to Ethyl 2-(4-benzoylbenzamido)-3-cyano-4H,5H,6H,7H-thieno2,3-cpyridine-6-carboxylate (CAS No. 920427-49-2)

Ethyl 2-(4-benzoylbenzamido)-3-cyano-4H,5H,6H,7H-thieno2,3-cpyridine-6-carboxylate is a highly specialized compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, identified by its CAS number 920427-49-2, represents a fascinating intersection of heterocyclic chemistry and medicinal chemistry. Its unique structural features make it a valuable scaffold for the development of novel therapeutic agents.

The molecular structure of Ethyl 2-(4-benzoylbenzamido)-3-cyano-4H,5H,6H,7H-thieno2,3-cpyridine-6-carboxylate incorporates several key pharmacophoric elements that are known to enhance biological activity. The presence of a thiophene ring system combined with a pyridine moiety provides a rich platform for interactions with biological targets. Specifically, the 4-benzoylbenzamido group introduces a polar and aromatic region that can engage in hydrogen bonding and π-stacking interactions, which are crucial for drug-receptor binding affinity.

In recent years, there has been a growing interest in the development of thieno[2,3-c]pyridine derivatives due to their demonstrated potential in various pharmacological applications. These derivatives have shown promise in the treatment of neurological disorders, inflammation, and even cancer. The cyano group at the 3-position of the thiophene ring further enhances the compound's electronic properties, making it more amenable to further functionalization and derivatization.

The ethyl ester group at the 6-position of the molecule provides an additional site for chemical modification. This feature is particularly useful in medicinal chemistry as it allows for easy conversion to other functional groups such as carboxylic acids or amides through hydrolysis. Such modifications can fine-tune the pharmacokinetic properties of the compound, including its solubility and metabolic stability.

One of the most compelling aspects of Ethyl 2-(4-benzoylbenzamido)-3-cyano-4H,5H,6H,7H-thieno2,3-cpyridine-6-carboxylate is its potential as a lead compound for drug discovery. The combination of its structural complexity and biological relevance positions it as a candidate for further investigation in high-throughput screening (HTS) campaigns. Researchers have been exploring its interactions with various enzymes and receptors to identify novel therapeutic targets.

The synthesis of this compound involves multiple steps that require precise control over reaction conditions. The introduction of the 4-benzoylbenzamido group necessitates careful selection of reagents and catalysts to ensure high yield and purity. Additionally, the cyano group's incorporation requires careful handling to prevent unwanted side reactions. These synthetic challenges highlight the compound's complexity but also underscore its synthetic utility as a building block for more complex molecules.

In terms of biological activity, preliminary studies have suggested that Ethyl 2-(4-benzoylbenzamido)-3-cyano-4H,5H,6H,7H-thieno2,3-cpyridine-6-carboxylate exhibits promising properties in vitro. Specifically, it has shown inhibitory activity against certain enzymes that are implicated in inflammatory pathways. This finding aligns with the growing interest in developing small molecule inhibitors that can modulate these pathways without significant off-target effects.

The thiophene ring system is known to be a versatile scaffold in medicinal chemistry due to its ability to adopt multiple conformations and interact with biological targets in diverse ways. The presence of both benzoyl and cyano groups further enhances this versatility by providing additional sites for interaction with biological receptors. These features make Ethyl 2-(4-benzoylbenzamido)-3-cyano-4H,5H,6H,7H-thieno2,3-cpyridine-6-carboxylate a particularly interesting compound for further exploration.

In conclusion, Ethyl 2-(4-benzoylbenzamido)-3-cyano-4H,5H,6H,7H-thieno2,3-cpyridine-6-carboxylate (CAS No. 920427-49-2) is a structurally complex and biologically relevant compound with significant potential in pharmaceutical research. Its unique combination of pharmacophoric elements makes it an attractive candidate for further development as a therapeutic agent. As research in heterocyclic chemistry continues to advance,this compound is likely to play an important role in the discovery and development of new drugs.

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